5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
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Overview
Description
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be achieved through several methods:
Annulation of Pyrimidine Moiety to Triazole Ring: This method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides.
Annulation of Triazole Fragment to Pyrimidine Ring: This method includes the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions with iron (III) chloride.
Dimroth Rearrangement: The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of supercritical carbon dioxide as a solvent and the presence of catalytic amounts of zinc chloride .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the methyl or pentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties .
Scientific Research Applications
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and antitumor agent.
Agriculture: It possesses herbicidal activity and can be used to develop new agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
34374-69-1 |
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Molecular Formula |
C11H16N4O |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H16N4O/c1-3-4-5-6-9-8(2)14-11-12-7-13-15(11)10(9)16/h7H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
SFTANOUDTHKYPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C2N=CNN2C1=O)C |
Origin of Product |
United States |
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